molecular formula C13H20BrIOSi B8171403 ((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane

((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane

Cat. No. B8171403
M. Wt: 427.19 g/mol
InChI Key: PKXYPHQVHGTBMA-UHFFFAOYSA-N
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Patent
US09156823B2

Procedure details

To a solution of 2-bromo-5-iodobenzoic acid (11.4 g, 34.8 mmol) in dichloromethane (140 mL) was added methanol (17 mL) followed by trimethylsilyldiazomethane solution (2M in hexanes, 19.2 mL, 38.4 mmol). The reaction was stirred at room temperature for twelve hours, quenched by the dropwise addition of acetic acid (5 mL) and thoroughly concentrated. The resulting residue was dissolved in tetrahydrofuran. To this solution was added diisobutylaluminum hydride solution (1M in DCM, 50 mL, 50 mmol) and the reaction was stirred at room temperature. After sixteen hours, more diisobutylaluminum hydride solution (1M in DCM, 50 mL, 50 mmol) was added. After 96 more hours at room temperature the reaction was diluted with ether (100 mL) and quenched by the sequential addition of water (4 mL), 15% aqueous NaOH solution (4 mL) and water (10 mL). After thirty minutes the mixture was filtered through Celite and the filtrate was concentrated. The resulting residue was dissolved in dimethylformamide (75 mL). To this solution was added imidazole (6.1 g, 89.6 mmol) and t-butyldimethylchlorosilane (6.8 g, 45.1 mmol). The reaction was stirred at room temperature for two hours and then diluted with ethyl acetate. The organics were washed with saturated aqueous NH4Cl solution, water and brine. The organic layer was dried (MgSO4) and concentrated, and the resulting residue was purified by flash column chromatography to yield (2-bromo-5-iodobenzyloxy)-(tert-butyl)dimethylsilane (9.2 g, 62%).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
6.1 g
Type
reactant
Reaction Step Five
Quantity
6.8 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.C[Si](C=[N+]=[N-])(C)C.[H-].C([Al+]CC(C)C)C(C)C.N1C=CN=C1.[C:34]([Si:38]([CH3:41])([CH3:40])Cl)([CH3:37])([CH3:36])[CH3:35]>ClCCl.CCOCC.C(OCC)(=O)C.CO>[Br:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[CH2:4][O:6][Si:38]([C:34]([CH3:37])([CH3:36])[CH3:35])([CH3:41])[CH3:40] |f:2.3|

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C=C1)I
Name
Quantity
140 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
17 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
19.2 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Five
Name
Quantity
6.1 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
6.8 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for twelve hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the dropwise addition of acetic acid (5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
thoroughly concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in tetrahydrofuran
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature
WAIT
Type
WAIT
Details
After sixteen hours
CUSTOM
Type
CUSTOM
Details
quenched by the sequential addition of water (4 mL), 15% aqueous NaOH solution (4 mL) and water (10 mL)
FILTRATION
Type
FILTRATION
Details
After thirty minutes the mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in dimethylformamide (75 mL)
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for two hours
Duration
2 h
WASH
Type
WASH
Details
The organics were washed with saturated aqueous NH4Cl solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(CO[Si](C)(C)C(C)(C)C)C=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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